molecular formula C18H20ClN3O2 B2998003 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1706323-71-8

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No. B2998003
M. Wt: 345.83
InChI Key: GKEUBMTXTGANOZ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as SU11652, is a synthetic compound that has been studied for its potential applications in cancer therapy. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) discusses the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, optimizing the spacer length for high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Corrosion Inhibition

Research by Bahrami and Hosseini (2012) found that compounds structurally related to 1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibit significant corrosion inhibition properties on mild steel in acidic solutions, showing potential for industrial applications (Bahrami & Hosseini, 2012).

Antimicrobial and Antifungal Agents

Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial activities, highlighting the versatility of urea derivatives in drug development (Desai, Shihora, & Moradia, 2007).

Enzyme Inhibition Studies

Sujayev et al. (2016) tested cyclic urea derivatives for their inhibition of carbonic anhydrase and acetylcholinesterase, demonstrating the chemical's potential in therapeutic applications (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Material Science Applications

Lloyd and Steed (2011) investigated 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound structurally similar to the one , for its ability to form hydrogels, indicating the potential of such compounds in material science, especially in creating tunable gels with varied physical properties (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-22-9-8-12-10-13(6-7-16(12)22)17(23)11-20-18(24)21-15-5-3-2-4-14(15)19/h2-7,10,17,23H,8-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEUBMTXTGANOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

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